molecular formula C20H19N3O5S2 B11669272 4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate

4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate

Cat. No.: B11669272
M. Wt: 445.5 g/mol
InChI Key: FMAZPHAQYORVNS-UFFVCSGVSA-N
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Description

4-[(E)-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]-2,6-DIMETHOXYPHENYL ACETATE is a complex organic compound featuring a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]-2,6-DIMETHOXYPHENYL ACETATE typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine.

    Coupling Reaction: The acetylated benzothiazole is coupled with 2,6-dimethoxyphenyl acetate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMSO.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s benzothiazole moiety is of particular interest due to its potential as an antimicrobial and anticancer agent. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial and fungal strains .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]-2,6-DIMETHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction disrupts essential biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxyphenyl)benzothiazole]
  • 6-Methoxybenzothiazole
  • 2-(4-Morpholinyl)benzothiazole

Uniqueness

Compared to other benzothiazole derivatives, 4-[(E)-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]-2,6-DIMETHOXYPHENYL ACETATE is unique due to its specific functional groups and structural configuration. The presence of the dimethoxyphenyl acetate moiety enhances its solubility and bioavailability, making it a more effective candidate for various applications.

Properties

Molecular Formula

C20H19N3O5S2

Molecular Weight

445.5 g/mol

IUPAC Name

[4-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C20H19N3O5S2/c1-12(24)28-19-15(26-2)8-13(9-16(19)27-3)10-21-23-18(25)11-29-20-22-14-6-4-5-7-17(14)30-20/h4-10H,11H2,1-3H3,(H,23,25)/b21-10+

InChI Key

FMAZPHAQYORVNS-UFFVCSGVSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

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